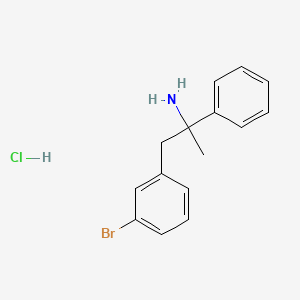

1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride

描述

1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride is a halogenated amine derivative with the molecular formula C₁₅H₁₆BrClN (molar mass: ~325.67 g/mol) . Its structure features a propan-2-amine backbone substituted with a 3-bromophenyl group and a phenyl group at the 2-position, forming a tertiary amine. The hydrochloride salt enhances its solubility in polar solvents. The compound’s SMILES string (C(Cc1cc(Br)ccc1)(c1ccccc1)(N)C.Cl) and InChIKey (TZCDLXPOWMVXDI-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

属性

IUPAC Name |

1-(3-bromophenyl)-2-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN.ClH/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12;/h2-10H,11,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCDLXPOWMVXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The preparation of 1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride typically follows these stages:

- Construction of the core phenylpropanamine skeleton

- Introduction of the 3-bromo substituent on the phenyl ring

- Formation of the amine group

- Conversion to the hydrochloride salt

- Purification and characterization

The synthesis may utilize techniques such as refluxing, chromatography, and spectroscopic analysis (e.g., nuclear magnetic resonance spectroscopy) for structure confirmation. Yields can vary from 30% to 70% depending on the exact conditions and purification efficiency.

Detailed Preparation Methods

Classical Chemical Synthesis

The most common approach involves the following steps:

- Step 1: Synthesis of 3-bromopropiophenone

- Friedel–Crafts acylation of bromobenzene with propionyl chloride in the presence of a Lewis acid (AlCl₃) yields 3-bromopropiophenone.

- Step 2: Formation of the Amino Alcohol Intermediate

- The ketone is converted to an amino alcohol via reductive amination using ammonia or a primary amine and a suitable reducing agent (e.g., NaBH₄ or catalytic hydrogenation).

- Step 3: Substitution with Phenyl Group

- Step 4: Salt Formation

- The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and handling.

Summary Table: Classical Synthesis

| Step | Reagents & Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| 1 | Bromobenzene, propionyl chloride, AlCl₃ | Friedel–Crafts acylation (ketone formation) | 60–80 |

| 2 | Ammonia/amine, NaBH₄ or H₂/Pd | Reductive amination (amine introduction) | 50–70 |

| 3 | Phenylmagnesium bromide (Grignard) | Alpha-phenylation | 40–60 |

| 4 | HCl (aq or gas) | Salt formation | Quantitative |

Alternative and Modern Synthetic Approaches

Flow Chemistry

Continuous flow synthesis offers enhanced control and safety for reactive intermediates:

- Grignard Addition: Phenylmagnesium bromide is reacted with a Weinreb amide derivative of the brominated aryl precursor in a flow reactor at controlled temperature.

- Lithiation and Coupling: Aryl bromide is lithiated with n-butyllithium, then coupled with the ketone intermediate under low temperature.

- Amine Introduction and Salt Formation: The resulting intermediate is aminated and converted to the hydrochloride salt as above.

Advantages: Improved yields, scalability, and operator safety; rapid reaction times.

One-Pot Catalytic Methods

Recent advances allow for one-pot synthesis using metal-catalyzed isomerization and enzymatic amination:

- Isomerization: Allylic alcohol precursor is isomerized using a metal catalyst.

- Amination: Transamination is performed enzymatically, followed by acidification to obtain the hydrochloride salt.

- Purification: Extraction and crystallization steps yield the final product.

Advantages: Fewer purification steps, potential for high enantioselectivity, and environmentally friendlier conditions.

Purification and Characterization

- Purification: Chromatographic methods (e.g., silica gel column chromatography) are commonly used to isolate the pure amine before salt formation. Recrystallization from ethanol or isopropanol/HCl is typical for the hydrochloride salt.

- Characterization: Structure confirmation is achieved by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

Reaction Yields and Observations

Research Findings and Notes

- The choice of synthetic route depends on the desired scale, purity, and whether chirality is important for the application.

- Flow chemistry and one-pot catalytic methods represent significant advances over classical batch synthesis, offering improved safety, yield, and environmental profiles.

- The hydrochloride salt is favored for its enhanced solubility and stability, which are important for downstream applications in pharmaceutical research.

化学反应分析

Types of Reactions

1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups using suitable reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydroxide in water, ammonia in ethanol, alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Hydroxylated, aminated, or alkylated derivatives.

科学研究应用

1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Pharmacology: The compound is studied for its potential effects on the central nervous system and its interactions with neurotransmitter receptors.

Biochemistry: It is used in the study of enzyme-substrate interactions and metabolic pathways.

Industrial Chemistry: The compound is used as an intermediate in the synthesis of other chemicals and materials.

作用机制

The mechanism of action of 1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride involves its interaction with neurotransmitter receptors in the brain. The compound is believed to act as a monoamine releasing agent, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This leads to enhanced neurotransmission and potential psychoactive effects.

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Steric Effects : The tertiary amine in the target compound may hinder interactions with flat binding pockets compared to primary amines in analogs like the dimethyl derivative .

生物活性

1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride is a chiral amine compound with significant implications in medicinal chemistry and pharmacology. This compound belongs to the class of substituted phenylpropanamines, which are known for their interactions with neurotransmitter systems, particularly in the brain. The presence of a bromine atom on the phenyl ring and the amine functional group contribute to its biological activity, making it a subject of interest for various therapeutic applications.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHBrClN |

| Molecular Weight | 250.56 g/mol |

| IUPAC Name | (2R)-1-(3-bromophenyl)propan-2-amine;hydrochloride |

| InChI | InChI=1S/C9H12BrN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H/t7-/m1./s1 |

| InChI Key | KMTKDPOKDRPBLF-OGFXRTJISA-N |

| Canonical SMILES | CC(CC1=CC(=CC=C1)Br)N.Cl |

This structural data indicates a complex arrangement that contributes to its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various neurotransmitter systems. It is believed to act primarily as a releasing agent for dopamine, norepinephrine, and serotonin. This action is facilitated through the reversal of neurotransmitter transporters or inhibition of their reuptake, potentially leading to enhanced mood and stimulant effects typical of many substituted phenylpropanamines.

Case Studies

Several studies have explored the biological activity and potential therapeutic applications of compounds structurally related to this compound:

- Dopamine Transporter Binding : A study assessed various thioacetamide analogues for their affinity at DAT, revealing that structural modifications could enhance binding affinity and selectivity . This indicates that similar modifications could be applied to this compound to optimize its biological activity.

- Anticancer Properties : Research into related compounds has demonstrated antiproliferative effects against MCF-7 human breast cancer cells, indicating that derivatives of phenylpropanamines may also possess anticancer properties .

常见问题

Q. What are the recommended methodologies for synthesizing 1-(3-bromophenyl)-2-phenylpropan-2-amine hydrochloride, and how can purity be optimized?

Synthesis typically involves reductive amination of 3-bromophenylacetone with a benzylamine derivative, followed by hydrochloride salt formation. To optimize purity:

- Use column chromatography with polar/non-polar solvent gradients to isolate intermediates.

- Monitor reaction progress via TLC or HPLC (high-performance liquid chromatography) to ensure complete conversion .

- Recrystallize the final product using ethanol/water mixtures to remove residual solvents and byproducts .

Q. How can structural characterization of this compound be performed?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of the 3-bromophenyl and phenyl groups. For example, the aromatic protons in the 3-bromophenyl moiety typically appear as a doublet of doublets (δ ~7.2–7.5 ppm) due to bromine’s inductive effects .

- Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] peak at m/z ~348 for the free base) .

- Elemental Analysis: Confirm stoichiometry of C, H, N, and Br to validate the hydrochloride salt form .

Q. What are the primary pharmacological screening protocols for this compound?

- In vitro assays: Test binding affinity to monoamine transporters (e.g., dopamine, norepinephrine) using radioligand displacement assays with -labeled ligands .

- Cytotoxicity screening: Employ MTT or resazurin assays on human cell lines (e.g., HEK293) to evaluate acute toxicity at varying concentrations (e.g., 1–100 µM) .

- Dose-response studies: Use logarithmic concentration ranges to determine IC values for target interactions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

- X-ray diffraction (XRD): Solve the crystal structure using SHELXL for refinement. Key parameters include Flack x (<0.1) to confirm absolute configuration .

- Twinned data handling: Apply SHELXD/SHELXE for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

- Validation tools: Use PLATON or CCDC Mercury to check for voids, hydrogen bonding, and π-π stacking interactions that stabilize the crystal lattice .

Q. How should researchers address contradictory cytotoxicity data across studies?

- Experimental replication: Standardize cell lines, passage numbers, and assay conditions (e.g., incubation time, serum concentration) .

- Mechanistic follow-up: Perform RNA-seq or proteomics to identify off-target pathways (e.g., oxidative stress or apoptosis markers) that may explain variability .

- Structural analogs: Compare cytotoxicity of halogen-substituted analogs (e.g., 3-chloro vs. 3-bromo derivatives) to isolate electronic effects of substituents .

Q. What factorial design approaches are suitable for optimizing reaction yields?

- Two-level factorial design: Vary temperature (e.g., 25°C vs. 60°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 1–5 mol%) to identify dominant factors .

- Response surface methodology (RSM): Use a central composite design to model non-linear relationships between variables (e.g., time and pressure) .

- Robustness testing: Introduce controlled impurities (e.g., residual starting materials) to assess tolerance thresholds for scalability .

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

- Electron-withdrawing groups: Replace the 3-bromo substituent with 3-CF to enhance metabolic stability while retaining steric bulk .

- Amine substitution: Compare secondary (e.g., tert-butyl) vs. primary amines to modulate transporter selectivity (e.g., DAT vs. SERT) .

- Salt forms: Test hydrochloride vs. sulfate salts to improve aqueous solubility for in vivo pharmacokinetic studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。